molecular formula C6H4Cl2O B122974 2,5-Dichlorophenol CAS No. 583-78-8

2,5-Dichlorophenol

Cat. No.: B122974
CAS No.: 583-78-8
M. Wt: 163 g/mol
InChI Key: RANCECPPZPIPNO-UHFFFAOYSA-N
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Description

2,5-Dichlorophenol is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring. It has the molecular formula C6H4Cl2O and a molecular weight of 163.00 g/mol . This compound is known for its phenolic odor and is used as an intermediate in the synthesis of various chemical products.

Mechanism of Action

Target of Action

2,5-Dichlorophenol (2,5-DCP) is a chlorinated derivative of phenol It’s structurally similar compound, 2,4-dichlorophenoxyacetic acid (2,4-d), targets plant cells, specifically altering the plasticity of cell walls and influencing protein production .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that 2,5-dcp may interact with its targets by mimicking natural plant hormones at the molecular level . This interaction could lead to abnormal growth, senescence, and plant death .

Biochemical Pathways

Similar compounds like 2,4-d have been shown to affect multiple hormonal pathways in plants, including those involving ethylene and abscisic acid . These hormonal disruptions can lead to overproduction of ethylene, leading to plant death .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight of 16300 g·mol−1 , suggest that it may have significant bioavailability.

Result of Action

Based on the behavior of similar compounds, it can be inferred that 2,5-dcp may cause abnormal growth, senescence, and plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-DCP. For instance, the presence of other substances in the environment, such as reducing substances and ions, can affect the degradation of 2,5-DCP . Furthermore, environmental conditions such as temperature, pH, and the presence of other organic materials can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Dichlorophenol are not fully understood. It is known that chlorophenols, including this compound, can interact with various enzymes, proteins, and other biomolecules. For instance, some studies suggest that this compound may be metabolized by hydroxylation, a process involving enzymes such as cytochrome P450 .

Cellular Effects

The cellular effects of this compound are complex and can vary depending on the cell type and exposure level. Some studies have suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that chlorophenols can be metabolized through various pathways, potentially involving enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenol can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. The reaction is catalyzed by iron powder and uses acetic acid as the solvent. The optimal conditions for this reaction are a temperature of 60°C and a reaction time of 2.5 hours .

Another method involves a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone. This intermediate then undergoes a Baeyer-Villiger oxidation reaction with a peroxide to form 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often follows the direct oxidation method due to its simplicity and relatively high yield. The process involves the use of dichlorobenzene as the starting material and hydrogen peroxide as the oxidant, with iron powder as the catalyst and acetic acid as the solvent .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can convert it to less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

2,5-Dichlorophenol is one of several dichlorophenol isomers, including:

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness:

Properties

IUPAC Name

2,5-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
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InChI Key

RANCECPPZPIPNO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl
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Molecular Formula

C6H4Cl2O
Record name 2,5-DICHLOROPHENOL
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Related CAS

52166-72-0 (hydrochloride salt), 68938-81-8 (potassium salt)
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DSSTOX Substance ID

DTXSID7025003
Record name 2,5-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 micrograms/liter at 68-72 °F; 33 micrograms/liter at 86 °F. Taste threshold 0.5 micrograms/liter. (NTP, 1992), Liquid, Colorless solid; [ICSC] Crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Record name Phenol, 2,5-dichloro-
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Boiling Point

412 °F at 760 mmHg (NTP, 1992), 211 °C, at 99.2kPa: 211 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2,000 mg/L at 25 °C, 2 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2 (poor)
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.06 [mmHg], 0.0562 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7
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Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

Prisms from benzene and petroleum ether

CAS No.

583-78-8
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Melting Point

133 to 136 °F (NTP, 1992), 59 °C
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Synthesis routes and methods I

Procedure details

1-Bromo-2,5-dichlorobenzene (100.0 grams) and sodium hydroxide dissolved in most of the methanol and the desired amount of water were charged into a one-liter stainless steel Magnedrive autoclave reactor equipped with a constant speed stirrer. The reaction mixture was then stirred, and a solution of the copper salt in the remainder of the methanol was added. In Runs 1 and 2 the copper salt was added to the reactor as a solid. Other additives, if used, were then added last of all. The bromodichlorobenzene used in all runs assayed from 98.5 to 99.7 percent by weight. The reactor was then sealed and pressurized to 180 pounds per square inch with nitrogen gas to prevent refluxing into the connecting lines. The reaction mixture was then heated to the desired temperature with stirring for a period of from 1 to 3 hours. After this time the reaction mixture was cooled to room temperature and was added to an equal amount of water. A small amount of caustic was then added to the mixture to prevent the loss of phenols during the first extraction. The reaction mixture was then extracted successively with pentane to remove unreacted starting material and undesired side reaction products. The remaining aqueous phase was then acidified to low pH with hydrochloric acid. The free phenol was then extracted successively with methylene chloride, and the combined extracts were dried over anhydrous sodium sulfate. The dried extracts were then stripped of solvent under reduced pressure (20 mm Hg) to yield the desired 2,5-dichlorophenol.
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[Compound]
Name
phenols
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copper
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catalyst
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copper
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

40 Grams of 2,5-dichloroaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dichloroaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 77 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dichloroaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added in 15 minutes. The diazotized solution was hydrolyzed by a method similar to that described in Example 5. 35.5 Grams of 2,5-dichlorophenol (100° - 105° C/20 mmHg) was obtained. The yield was found to be 88.3%.
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0 (± 1) mol
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reactant
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250 g
Type
reactant
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Name
2,5-dichloroaniline sulfate
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 400 ml of concentrated sulfuric acid in a 2-liter flask was added 145 grams (0.895 mole) of solid 2,5-dichloroaniline over a 5-minute period. Over the addition period the solution exothermically reached a temperature of 60° C. The sulfate salt solution of 2,5-dichloroaniline was cooled in an ice bath to about 5° C. and a solution of 65.6 grams (0.95 mole) of vacuum dried sodium nitrite in 400 ml concentrated sulfuric acid was added at such rate as to cause no exotherm. The mixture was stirred at 0° C. to 5° C. for about 30 minutes, was warmed to ambient temperature and stirred for an additional one hour. 450 ml of water was slowly added to the stirred mixture and the diluted mixture was steam distilled for about 15 minutes. An additional 450 ml of water was slowly added and the mixture steam distilled for about 75 minutes. The head temperature at the start of distillation was 145° C., the head temperature at the completion of distillation was 125° C., and the final pot temperature was 157° C. The distillate was transferred to a separatory funnel and extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride. The extracts were combined and concentrated on a rotary evaporator at 55° C. and 40 mm Hg to remove methylene chloride. 135 grams, corresponding to a 92 percent yield, of slightly orange-colored 2,5-dichlorophenol was thus obtained.
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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400 mL
Type
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Reaction Step Two
Name
Quantity
450 mL
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[Compound]
Name
solid
Quantity
145 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
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Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorophenol
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorophenol
Reactant of Route 3
2,5-Dichlorophenol
Reactant of Route 4
2,5-Dichlorophenol
Reactant of Route 5
2,5-Dichlorophenol
Reactant of Route 6
2,5-Dichlorophenol
Customer
Q & A

Q1: How prevalent is exposure to 2,5-dichlorophenol in the general population?

A1: Studies indicate widespread exposure to this compound. In the U.S., 98% of adults had detectable levels of its metabolite, this compound, in their urine. [, , , ] Similarly, 97.9% of Korean adults had detectable urinary this compound concentrations. []

Q2: What are the main sources of this compound exposure?

A2: this compound is a metabolite of 1,4-dichlorobenzene, a common ingredient in room deodorizers, moth repellents, and toilet bowl cleaners. Therefore, household use of these products contributes significantly to exposure. [, , , , ] Other sources include industrial uses and potential environmental contamination. [, , , ]

Q3: How is this compound exposure monitored in humans?

A3: Urinary concentrations of this compound and its metabolites like this compound glucuronide and this compound sulphate are used as biomarkers of exposure. [, , ]

Q4: What factors influence urinary concentrations of this compound?

A4: Factors like age, race/ethnicity, socioeconomic status, housing type, and consumption habits (e.g., bottled water) can affect urinary this compound levels. For instance, concentrations were higher among children, older adults, and those living in public housing. [, , ]

Q5: Does urinary flow rate impact the interpretation of this compound concentrations?

A5: Yes, urinary flow rate varies with age, sex, race/ethnicity, and BMI. These variations can confound exposure assessments based solely on urinary concentration. Therefore, researchers recommend using analyte excretion rates (e.g., nanograms per hour) for more accurate comparisons. []

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized through conjugation with glucuronic acid and sulfate, forming this compound glucuronide and this compound sulphate, respectively. These metabolites are then excreted in the urine. [, ]

Q7: Is this compound toxic to humans?

A7: While this compound is generally considered less toxic than its parent compound, studies have linked its exposure to potential health effects, including:

  • Early pregnancy loss: Higher this compound concentrations were associated with an increased risk. []
  • Altered pubertal timing: Prenatal exposure was linked to earlier pubic hair development in girls. []
  • Respiratory effects: Exposure has been associated with altered respiratory health in children, particularly in relation to asthma and lung function. [, ]
  • Metabolic effects: Associations have been observed with hypertriglyceridemia in midlife women. []
  • Neurobehavioral effects: Some studies suggest potential impacts on neurobehavioral test performance. []

Q8: Are there specific concerns regarding this compound exposure in children?

A8: Yes, children may be more susceptible to this compound's potential effects. Studies have reported associations with altered pubertal timing, respiratory problems, and obesity in children exposed to the compound. [, , , ]

Q9: What analytical techniques are used to measure this compound in environmental and biological samples?

A9: Common methods include:- Gas Chromatography coupled with Flame Ionization Detection (GC-FID): Used to analyze air samples for 1,4-dichlorobenzene, the precursor to this compound. []- Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS): Offers high sensitivity and throughput for analyzing this compound and its metabolites in urine. [, , , ]- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): A versatile technique for quantifying various environmental phenols, including this compound, in urine. []

Q10: Can this compound be degraded in the environment?

A10: Yes, certain microorganisms possess the ability to degrade this compound. For instance, Sphingomonas sp. MM-1 utilizes the lin genes to degrade γ-hexachlorocyclohexane, producing this compound as an intermediate metabolite, which is further broken down. [] White-rot fungi like Bjerkandera adusta and Lentinus squarrosulus have also demonstrated complete degradation of this compound in laboratory settings, highlighting their potential for bioremediation. []

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.

Q12: How is this compound synthesized?

A12: Several methods exist for this compound synthesis, including:- Hydrolysis of 1,2,4-trichlorobenzene: This method involves alkaline hydrolysis of 1,2,4-trichlorobenzene, often catalyzed by phase transfer catalysts. [, , , ]- Electrooxidation of 1,4-dichlorobenzene: This electrochemical method utilizes modified electrodes, such as Sn-Ir electrodes doped with Sb, Co, or Ce oxides, to facilitate the oxidation process. []- Diazotization and hydrolysis of 2,5-dichloroaniline: This method involves diazotizing 2,5-dichloroaniline followed by hydrolysis of the diazonium salt. [, , ]

Q13: Are there any industrial applications for this compound?

A13: this compound is a key intermediate in the industrial synthesis of dicamba, a widely used herbicide. [, ] It also serves as a precursor for other chemical syntheses, such as the production of 3,6-dichloro-2-hydroxybenzoic acid. []

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